Altruronic acid
Description
Significance of Rare Uronic Acids in Complex Biomolecules
Uronic acids are a class of sugar acids where the terminal hydroxyl group has been oxidized to a carboxylic acid. While some uronic acids, such as glucuronic acid and iduronic acid, are common in biological systems, others are considered rare and are often found in specific and functionally important contexts. These rare uronic acids contribute to the structural diversity and biological activity of complex biomolecules like bacterial polysaccharides.
Altruronic acid, and specifically its derivative 2-acetamido-2-deoxy-L-altruronic acid (L-AltNAcA), is a prime example of a rare uronic acid with significant biological implications. It is a fundamental building block of the O-specific polysaccharide (O-antigen) of the bacterium Shigella sonnei, a major cause of bacillary dysentery worldwide. plos.org The O-antigen is a critical component of the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, playing a crucial role in the bacterium's interaction with its environment and the host's immune system. plos.org The presence of the rare L-AltNAcA in the O-antigen of S. sonnei makes it an immunodominant and protective antigen, meaning it is a primary target for the host's immune response. plos.org
Historical Context of this compound Discovery and Early Investigations
The discovery and structural elucidation of this compound are intrinsically linked to the characterization of the Shigella sonnei O-antigen. Early immunological studies identified the surface polysaccharide of S. sonnei as the key antigen distinguishing this serotype. However, the detailed chemical structure of this complex polymer, including its unusual sugar components, remained unknown for some time.
A pivotal moment in the history of this compound was the detailed structural analysis of the S. sonnei O-specific side-chains. In 1980, a comprehensive study by Kenne, Lindberg, Petersson, Katzenellenbogen, and Romanowska definitively established the structure of the repeating disaccharide unit of the S. sonnei O-antigen. pnas.org Through a combination of chemical degradation, methylation analysis, and NMR spectroscopy, they identified the two constituent monosaccharides as 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose and the previously uncharacterized 2-acetamido-2-deoxy-L-altruronic acid. pnas.org This work represented the first full characterization of this rare uronic acid in a natural product.
Subsequent research focused on the genetic basis for the synthesis of this unique O-antigen. It was discovered that the genes responsible for the biosynthesis of the S. sonnei O-antigen are located on a large virulence plasmid, a departure from the typical chromosomal location in other Shigella species. nih.gov This gene cluster, designated wbg, was found to have been horizontally acquired from Plesiomonas shigelloides. nih.govresearchgate.net
Overview of Current Research Trajectories Involving this compound
Current research on this compound is largely driven by its potential as a target for the development of novel vaccines against Shigella sonnei. The unique presence of L-AltNAcA in the S. sonnei O-antigen makes it an ideal candidate for a specific and targeted immune response.
Synthesis of this compound Derivatives: A major focus of contemporary research is the chemical synthesis of L-AltNAcA and its derivatives. uct.ac.za The complex stereochemistry of this sugar makes its synthesis challenging. Researchers are exploring various synthetic routes to produce sufficient quantities of L-AltNAcA for immunological studies and vaccine development. These synthetic efforts are crucial for creating well-defined oligosaccharide antigens for conjugation to carrier proteins.
Glycoconjugate Vaccines: The primary application of synthetic this compound-containing oligosaccharides is in the development of glycoconjugate vaccines. uct.ac.za This approach involves covalently linking the bacterial polysaccharide (or a synthetic portion of it) to a carrier protein. This conjugation enhances the immunogenicity of the polysaccharide, leading to a more robust and long-lasting immune response. The goal is to elicit high levels of antibodies specific to the S. sonnei O-antigen, which would provide protection against infection.
Biosynthetic Pathway Elucidation: While the gene cluster responsible for L-AltNAcA synthesis has been identified, the precise enzymatic steps and intermediates in its biosynthetic pathway are still an area of active investigation. Understanding this pathway in detail could open up possibilities for the biotechnological production of this compound and its derivatives, potentially providing a more efficient alternative to chemical synthesis. Based on the analysis of the wbg gene cluster, a putative biosynthetic pathway has been proposed, starting from common nucleotide sugar precursors. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
84710-57-6 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4+,5+/m1/s1 |
InChI Key |
IAJILQKETJEXLJ-STGXQOJASA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Isomeric SMILES |
C(=O)[C@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Other CAS No. |
84710-57-6 |
Synonyms |
altruronic acid |
Origin of Product |
United States |
Natural Occurrence and Biological Context of Altruronic Acid
Isolation and Structural Identification from Prokaryotic Sources
The discovery and characterization of altruronic acid have been closely linked to the study of bacterial surface carbohydrates. These complex polymers are essential for bacterial survival, contributing to the structural integrity of the cell envelope and mediating interactions with the external environment.
This compound as a Component of Bacterial Lipopolysaccharides (LPS) and O-Antigens
Lipopolysaccharide is a major constituent of the outer membrane of Gram-negative bacteria. sigmaaldrich.comwikipedia.org It is composed of three domains: lipid A, a core oligosaccharide, and the O-antigen. The O-antigen is a repeating polysaccharide chain that is the most variable part of the LPS molecule and is a major determinant of the serological specificity of the bacterium. sigmaaldrich.comwikipedia.orgnih.gov this compound has been identified as a key component of the O-antigen in several bacterial species. glycoscience.runih.gov
Table 1: Bacterial Species with this compound in their Lipopolysaccharides
| Bacterial Species | Location of this compound |
| Aerococcus viridans var. homari | Capsular Polysaccharide |
| Proteus mirabilis | O-Antigen |
| Plesiomonas shigelloides | O-Antigen |
| Shigella sonnei | O-Antigen |
| Enterococcus faecium | Surface Heteroglycans |
The capsular polysaccharide of Aerococcus viridans var. homari, a pathogen of marine lobsters, was one of the first instances where L-altruronic acid was identified in a natural source. glycoscience.rulookchem.com Structural studies involving NMR spectroscopy and methylation analysis revealed that the polysaccharide is composed of a repeating tetrasaccharide unit. glycoscience.ru Notably, the L-altruronic acid residue in this polysaccharide was found to exist in a different conformation compared to its free form. glycoscience.rutaylorandfrancis.com
L-altruronic acid is a component of the O-antigen of Proteus mirabilis serogroup O10. glycoscience.ruresearchgate.net Structural analysis of the O-specific polysaccharide from P. mirabilis O10 showed it to be an acidic polysaccharide containing a branched tetrasaccharide repeating unit. glycoscience.ruresearchgate.net This unit includes 2-acetamido-2-deoxy-D-glucose, 2-acetamido-2-deoxy-D-galactose, D-galacturonic acid, and L-altruronic acid. glycoscience.ru The lateral L-altruronic acid residue is immunodominant, playing a key role in the O10 serological specificity. glycoscience.ru The presence of acidic components like this compound is a common feature of Proteus O-antigens, with many being acidic due to uronic acids and other charged non-sugar components. oup.comglyco.ac.ru
The O-antigens of Plesiomonas shigelloides O17 and Shigella sonnei are identical, a result of horizontal gene transfer from P. shigelloides to S. sonnei. nih.govacs.orgacs.org The repeating unit of this O-antigen is a disaccharide composed of two unusual sugars: 2-acetamido-2-deoxy-L-altruronic acid (L-AltNAcA) and 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (FucNAc4N). nih.govplos.orgmdpi.comnih.gov In S. sonnei, this O-antigen is not only part of the LPS but also forms a group 4 capsule. asm.org The biosynthesis of 2-acetamino-2-deoxy-L-altruronic acid in P. shigelloides involves the enzyme UDP-N-acetylglucosamine 4-epimerase, encoded by the wbgU gene. acs.orguniprot.org
Enterococcus faecium, a Gram-positive bacterium and a significant cause of hospital-acquired infections, also possesses surface polysaccharides containing this compound. glycoscience.runih.govjmb.or.kr Researchers have identified two major novel heteroglycan repeating units on the surface of an E. faecium endocarditis isolate. nih.gov One of these is an this compound-containing polysaccharide. nih.govresearchgate.netresearchgate.netglycoscience.ru This polysaccharide was found to be a potent target for opsonophagocytic antibodies, suggesting its potential as a vaccine candidate. glycoscience.runih.gov
This compound in Other Biological Polysaccharides
Beyond its well-documented presence in bacterial LPS and capsules, L-altruronic acid has been noted in other biological contexts. For instance, it is a component of the extracellular polysaccharide of the anaerobic bacterium Butyrivibrio fibrisolvens. lookchem.com The discovery of this compound and other rare L-sugars in various natural sources highlights their biological importance, even if they are not as widespread as their D-enantiomers. lookchem.com
Mechanistic Formation Through Epimerization in Biological Systems
A notable occurrence of this compound is its formation during the chemical treatment of pectin (B1162225), a complex polysaccharide found in the primary cell walls of terrestrial plants. Specifically, L-altruronic acid has been identified as a product of the epimerization of D-galacturonic acid methyl esters during the saponification of citrus pectin. nih.govscience.govscience.gov Saponification is a process that involves the use of a strong base to cleave ester linkages, and in the context of pectin, it is used to remove methyl ester groups from galacturonic acid residues.
Research has shown that during this alkaline treatment, a small fraction of the D-galacturonic acid residues, which are the primary components of pectin's backbone, undergo epimerization at the C-5 position. nih.govscience.gov This stereochemical inversion results in the formation of L-altruronic acid residues within the pectin structure. nih.gov The presence of this previously unreported sugar in pectin was confirmed through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and MALDI-TOF mass spectrometry of oligosaccharides derived from saponified citrus pectin. nih.govscience.gov Further analysis, including the reduction of the uronic acids to their corresponding neutral sugars (galactose and altrose) and comparison with authentic standards, confirmed the L-enantiomer of altrose. nih.gov
It is crucial to note that L-altruronic acid was not detected in pectin that was de-esterified using the enzyme pectin methylesterase instead of chemical saponification. nih.govscience.gov This finding underscores that the formation of L-altruronic acid in this context is a result of the chemical process of saponification and not a naturally occurring component of citrus pectin in its native state. nih.gov
| Pectin Source | Treatment | Resulting Uronic Acids | Reference |
| Citrus Pectin | Saponification | D-Galacturonic Acid, L-Altruronic Acid | nih.govscience.gov |
| Citrus Pectin | Pectin Methylesterase Digestion | D-Galacturonic Acid | nih.gov |
Association with Glycosylated Bacterial Natural Products
Beyond its formation in treated pectin, this compound has been identified as a component of glycosylated natural products synthesized by bacteria. These complex molecules often feature unusual and rare sugars, which play critical roles in the biological activity and antigenicity of the parent molecule.
For instance, the ZPS (zwitterionic polysaccharide) of Shigella sonnei, a bacterium that causes shigellosis, contains a disaccharide repeating unit that includes 2-acetamido-2-deoxy-L-altruronic acid. mdpi.com This rare amino sugar is a key component of the bacterial capsule and is a target for the development of carbohydrate-based vaccines. researchgate.net
Furthermore, L-altruronic acid has been found in the capsular polysaccharide of Aerococcus viridans var. homari. glycoscience.ru In this context, it is part of a tetrasaccharide repeating unit. The presence of L-altruronic acid in these bacterial polysaccharides highlights its role in defining the structural and, consequently, the immunological identity of these microorganisms. The lateral L-altruronic acid residue in the O-specific polysaccharide of Proteus has been shown to be immunodominant. glycoscience.ru
A comprehensive review of glycosylated bacterial natural products has also listed α-D-altruronic acid as one of the 344 distinct carbohydrates found in these compounds. nih.gov The presence of such rare sugars in bacterial glycoconjugates makes them attractive targets for the development of novel therapeutics and vaccines, as they are often absent in human cells. researchgate.net
| Bacterial Species | Glycoconjugate | This compound Derivative | Reference |
| Shigella sonnei | ZPS (capsular polysaccharide) | 2-acetamido-2-deoxy-L-altruronic acid | mdpi.com |
| Aerococcus viridans var. homari | Capsular polysaccharide | L-altruronic acid | glycoscience.ru |
| Proteus | O-specific polysaccharide | L-altruronic acid | glycoscience.ru |
Biosynthesis and Enzymatic Transformations of Altruronic Acid
Enzymatic Pathways Leading to Altruronic Acid Formation
The formation of L-altruronic acid derivatives within bacterial LPS is a multi-step process that begins with the modification of readily available nucleotide sugars. A key initial transformation involves epimerization reactions catalyzed by specific enzymes.
Role of UDP-Hexose 4-Epimerases in this compound Biosynthesis
UDP-hexose 4-epimerases are central to the biosynthesis of various nucleotide sugar derivatives, including those required for this compound synthesis. These enzymes catalyze the inversion of configuration at the C-4 position of a UDP-hexose substrate, converting it into its corresponding epimer. In the context of L-altruronic acid biosynthesis, a critical early step involves the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc) uniprot.orgacs.orgnih.govbiorxiv.orgnih.govproteopedia.org. This UDP-GalNAc then serves as a precursor for further modifications, eventually leading to the formation of the L-altruronic acid component of the O-antigen uniprot.orgacs.orgnih.govproteopedia.orgrcsb.org. While the precise enzymatic steps from UDP-GalNAc to the final L-altruronic acid are complex and may involve additional epimerases and oxidoreductases, the initial C-4 epimerization is a fundamental requirement. For instance, UDP-glucose dehydrogenase (UGDH) is known to oxidize UDP-glucose to UDP-glucuronic acid reactome.orgresearchgate.net, and specific UDP-GlcA 4-epimerases can further modify these uronic acids nih.govasm.org.
Characterization of Key Epimerase Enzymes (e.g., WbgU)
The enzyme WbgU, identified in Plesiomonas shigelloides and Shigella sonnei, is a well-characterized example of a UDP-hexose 4-epimerase crucial for the synthesis of 2-acetamino-2-deoxy-L-altruronic acid uniprot.orgacs.orgnih.govproteopedia.orgrcsb.org.
Table 1: Characterization of WbgU
| Feature | Description | Reference(s) |
| Enzyme Name | WbgU (also referred to as Gne in some contexts) | uniprot.orgoup.comjmb.or.kr |
| Enzyme Class | UDP-N-acetylglucosamine 4-epimerase (UDP-GlcNAc C4 epimerase) | uniprot.orgacs.orgnih.gov |
| Primary Substrate | UDP-N-acetylglucosamine (UDP-GlcNAc) | uniprot.orgacs.orgnih.gov |
| Primary Product | UDP-N-acetylgalactosamine (UDP-GalNAc) | uniprot.orgacs.orgnih.gov |
| Km (UDP-GlcNAc) | 137 µM | acs.org |
| Km (UDP-GalNAc) | 131 µM | acs.org |
| Cofactor | Tightly bound NAD(H) | acs.org |
| Classification | Group 3 UDP-hexose 4-epimerase (prefers N-acetylated substrates) | biorxiv.orgnih.govnih.gov |
| Equilibrium Ratio | ~70:30 (UDP-GlcNAc : UDP-GalNAc) | acs.orgnih.gov |
| Associated Pathway | Biosynthesis of 2-acetamino-2-deoxy-L-altruronic acid in bacterial LPS O-antigen | uniprot.orgacs.orgnih.gov |
WbgU belongs to Group 3 of UDP-hexose 4-epimerases, characterized by a preference for N-acetylated substrates biorxiv.orgnih.govnih.govresearchgate.net. This specificity is attributed to its distinct active site architecture compared to other groups of epimerases nih.gov. The enzyme catalyzes the reversible epimerization of UDP-GlcNAc to UDP-GalNAc, reaching an equilibrium ratio of approximately 70% UDP-GlcNAc to 30% UDP-GalNAc acs.orgnih.gov. WbgU requires NAD(H) as a cofactor and functions as a monomer or dimer depending on the context acs.orgnih.govasm.org. Its role is crucial as it catalyzes the initial step in the pathway leading to the unusual sugar 2-acetamino-2-deoxy-L-altruronic acid, a component of the O-antigen in Plesiomonas shigelloides O17 and related bacteria like Shigella sonnei uniprot.orgacs.orgnih.govproteopedia.orgrcsb.org.
Substrate Specificity and Mechanistic Studies of Epimerization
UDP-hexose 4-epimerases are a diverse group of enzymes within the short-chain dehydrogenase/reductase (SDR) superfamily, exhibiting varied substrate specificities and catalytic mechanisms nih.govresearchgate.net.
Table 2: Classification of UDP-Hexose 4-Epimerases
| Group | Substrate Preference | Examples | Reference(s) |
| 1 | Non-acetylated UDP-hexoses (e.g., UDP-Glc, UDP-Gal) | EcGalE, TbGalE | biorxiv.orgnih.govresearchgate.net |
| 2 | Both N-acetylated and non-acetylated UDP-hexoses | CjGne, HsGalE | biorxiv.orgnih.govresearchgate.net |
| 3 | N-acetylated UDP-hexoses (e.g., UDP-GlcNAc, UDP-GalNAc) | PsWbgU, PaWbpP | biorxiv.orgnih.govresearchgate.net |
Genetic Determinants of this compound Biosynthesis
The genes responsible for the biosynthesis of this compound-containing O-antigens are typically organized within specific gene clusters in the bacterial genome or on plasmids acs.orgoup.comnih.gov. The wbgU gene, encoding the key UDP-GlcNAc 4-epimerase, is often found as part of these O-antigen gene clusters uniprot.orgacs.orgnih.govnih.govbiorxiv.org. For example, in Plesiomonas shigelloides O17, wbgU is located within a ten-gene cluster dedicated to O-antigen synthesis acs.org. Other genes within these clusters, such as wbgT and wbgZ, are also implicated in the pathway, potentially encoding additional epimerases or dehydratases required for the complete synthesis of the modified sugars acs.orgjmb.or.kr. Homologs of WbgU, such as WbpP from Pseudomonas aeruginosa and TviC from Salmonella typhi, are found in other bacterial species and play similar roles in LPS biosynthesis nih.govnih.govcapes.gov.br.
Precursor Utilization and Metabolic Intermediates
The biosynthesis of this compound derivatives in bacterial LPS initiates with the readily available precursor UDP-N-acetylglucosamine (UDP-GlcNAc) uniprot.orgacs.orgnih.govbiorxiv.orgnih.gov. The first enzymatic step is the C-4 epimerization of UDP-GlcNAc to UDP-N-acetylgalactosamine (UDP-GalNAc), catalyzed by enzymes like WbgU uniprot.orgacs.orgnih.govbiorxiv.orgnih.gov. This intermediate, UDP-GalNAc, is then further processed. While the direct conversion of UDP-GalNAc to L-altruronic acid is not fully elucidated for all bacterial systems, general pathways for uronic acid synthesis involve oxidation of the C-6 hydroxyl group of the sugar moiety. For instance, UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase reactome.orgresearchgate.net. The formation of L-altruronic acid itself can also occur through epimerization reactions, as observed in the saponification of pectin (B1162225) where D-galacturonic acid methyl esters are converted to L-altruronic acid science.gov. Therefore, the metabolic intermediates involved in this compound biosynthesis include UDP-GlcNAc, UDP-GalNAc, and likely UDP-glucuronic acid or UDP-altruronic acid derivatives, depending on the specific pathway.
Compound List:
this compound
2-acetamido-2-deoxy-L-altruronic acid (L-AltNAcA)
UDP-N-acetylglucosamine (UDP-GlcNAc)
UDP-N-acetylgalactosamine (UDP-GalNAc)
UDP-GlcNAc 4-epimerase
UDP-glucose (UDP-Glc)
UDP-galactose (UDP-Gal)
UDP-glucuronic acid (UDP-GlcA)
UDP-N-acetylgalactosaminuronic acid (UDP-GalNAcA)
NAD+ / NAD(H)
Lipopolysaccharide (LPS)
O-antigen
Plesiomonas shigelloides
Shigella sonnei
Pseudomonas aeruginosa
Salmonella typhi
D-galacturonic acid
D-altrose
Chemical Synthesis and Derivatization Strategies for Altruronic Acid
Stereoselective and Diastereoselective Synthetic Routes to Altruronic Acid and its Derivatives
The synthesis of L-altruronic acid and its derivatives is a significant challenge in carbohydrate chemistry due to the rare occurrence of L-series sugars in nature. rsc.orgnih.gov Stereoselective and diastereoselective control are paramount in these synthetic endeavors, often requiring intricate strategies to manipulate the numerous chiral centers present in the hexose framework. Access to these rare sugars is crucial as they are components of various biologically important molecules. rsc.orgnih.govresearchgate.net
Synthetic Approaches from Common D-Configured Sugar Precursors
A prevalent and cost-effective strategy for the synthesis of L-hexoses, including L-altruronic acid, involves the chemical transformation of abundant D-configured monosaccharides. rsc.org This approach leverages the readily available chiral pool of D-sugars such as D-glucose, D-mannose, and D-galactose. The core of this strategy lies in the inversion of one or more stereocenters to achieve the desired L-configuration.
Another example of synthesizing an L-uronic acid from a D-sugar precursor is the enzymatic synthesis of L-guluronic acid from D-glucose. rsc.org This chemoenzymatic cascade utilizes glucose oxidase and an engineered galactose oxidase to achieve the conversion with high selectivity. rsc.org While not a direct synthesis of L-altruronic acid, this method highlights the potential of combining biological and chemical methods for efficient L-sugar production. A purely chemical synthesis of an L-guluronic acid building block has also been reported from a D-mannose thioglycoside, employing a fluorine-directing effect for stereoselective C-5 epimerization. chemrxiv.org
| Starting Material | Target Intermediate/Product | Key Steps | Overall Yield | Reference |
| Diacetone-D-glucose | 1,6-anhydro-β-L-idopyranose | Four-step sequence including C-5 inversion | 38% | uct.ac.za |
| D-Glucose | L-Guluronic acid | Two-step enzymatic cascade (Glucose oxidase, engineered Galactose oxidase) | Not specified | rsc.org |
| D-Mannose thioglycoside | L-Guluronic acid building block | Fluorine-directed C-5 epimerization | Not specified | chemrxiv.org |
| Diacetone-D-glucose | L-ido cyanohydrin | Four-step sequence including cyanohydrin reaction | 76% | nih.gov |
Novel Methodologies for L-Hexose Synthesis Applicable to this compound
Beyond classical approaches, novel synthetic methodologies are continuously being developed to improve the efficiency and stereoselectivity of L-hexose synthesis. These methods often employ modern synthetic techniques, including strategic functional group manipulations, radical chemistry, and organometallic catalysis, sometimes guided by computational chemistry.
The conversion of D-sugars to L-sugars fundamentally relies on the inversion of stereochemistry at specific carbon atoms. ub.edu A common strategy is the inversion of configuration at C-5, which effectively transforms a D-hexose into its L-enantiomer. This is often achieved through an SN2 reaction on a C-5 sulfonate ester or by introducing a double bond between C-5 and C-6 followed by stereoselective reduction.
In the attempted synthesis of 2-acetamido-2-deoxy-L-altruronic acid (L-AltNAcA), a key intermediate was prepared from N-acetyl-D-glucosamine where the C-5 hydroxyl group was made available for the required inversion step. uct.ac.za The strategy involved the formation of a 5-O-triflate or 5-O-mesylate to facilitate nucleophilic substitution with inversion of configuration. uct.ac.za However, steric hindrance presented a significant challenge in this particular case. uct.ac.za
A successful C-5 epimerization was demonstrated in the synthesis of an L-guluronic acid derivative from a D-mannose precursor, guided by the strategic placement of a fluorine atom. chemrxiv.org This "fluorine-directing effect" influenced the stereochemical outcome of a free radical reduction at C-5. chemrxiv.org
Radical reactions offer alternative pathways for stereochemical inversion in carbohydrate synthesis. A notable example is the free-radical epimerization of D-C-(glycosyl)methanol compounds into their L-counterparts. researchgate.net This method involves a 1,5-hydrogen atom transfer, which allows for the preparation of rare C-(β-L-Idop)-, C-(β-L-Altp)-, and C-(β-L-Gulp)methanol glycosides from D-series carbohydrates. researchgate.net
Organometallic catalysis is an emerging area in carbohydrate synthesis, offering novel solutions for stereoselective transformations. While specific applications to L-altruronic acid are not yet widely reported, the use of organometallic catalysts for stereoselective hydrogenation and other transformations in sugar chemistry is well-established. mdpi.com For instance, ruthenium complexes have been employed for the stereoselective hydrogenation of ketoses. mdpi.com The development of organometallic catalysts that can mediate the epimerization of stereocenters in sugar rings holds significant promise for the synthesis of L-hexoses.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool in guiding the synthesis of complex molecules like carbohydrates. davidpublisher.comrsc.orgmdpi.comnih.govacs.org DFT calculations can provide insights into reaction mechanisms, predict the stability of intermediates and transition states, and thus help in the rational design of stereoselective synthetic routes.
In the context of L-uronic acid synthesis, DFT calculations were instrumental in predicting the stereoselectivity of a key free radical reduction step in the synthesis of an L-guluronic acid derivative. chemrxiv.org The calculations elucidated the substituent effects that governed the stereochemical outcome of the C-5 epimerization, thereby guiding the design of the substrate for optimal results. chemrxiv.org DFT has also been used to study the interaction of metal ions with carbohydrates, which is crucial for understanding and designing metal-catalyzed reactions in sugar chemistry. davidpublisher.com Furthermore, DFT calculations have been employed to investigate the catalytic role of various ions in the isomerization of glucose to fructose, providing a theoretical basis for designing more efficient catalytic systems. mdpi.com
Regioselective Protection and Deprotection Strategies
The synthesis of complex carbohydrates like L-altruronic acid necessitates the use of protecting groups to differentiate between multiple hydroxyl groups of similar reactivity. rsc.orgrsc.org Regioselective protection and deprotection strategies are therefore crucial for the successful construction of the target molecule. rsc.orgrsc.org
Common strategies for regioselective protection include exploiting the enhanced reactivity of the primary hydroxyl group at C-6 with bulky reagents like trityl or silyl chlorides. rsc.org For the differentiation of secondary hydroxyls, a variety of techniques are employed, including the use of tin-mediated acylations, enzymatic transformations, and the formation of cyclic acetals, such as benzylidene acetals, across vicinal diols. nih.govnih.gov
In the attempted synthesis of a 2-acetamido-2-deoxy-L-altruronic acid derivative, regioselectivity was a key consideration. uct.ac.za For instance, a Bu₂SnO-mediated benzoylation showed modest selectivity for the 4-benzoate. uct.ac.za The regioselective opening of cyclic protecting groups is another powerful tool. For example, 4,6-O-benzylidene acetals can be regioselectively opened to liberate either the 4-OH or 6-OH group, depending on the reagents used. nih.gov
Deprotection strategies must be carefully chosen to avoid the unintended removal of other protecting groups. The development of orthogonal protecting group strategies, where each group can be removed under specific conditions without affecting the others, is a cornerstone of modern carbohydrate synthesis. rsc.org
| Strategy | Description | Example Application | Reference |
| Protection | |||
| Bulky Reagents | Selective protection of the primary C-6 hydroxyl group. | Use of trityl chloride on D-mannose. | mdpi.com |
| Stannylene Acetal Formation | Activation of a specific hydroxyl group for subsequent acylation or alkylation. | Bu₂SnO-mediated benzoylation for selective acylation. | uct.ac.za |
| Cyclic Acetal Formation | Protection of vicinal diols. | Formation of a 4,6-O-benzylidene acetal. | nih.gov |
| Deprotection | |||
| Regioselective Acetal Opening | Cleavage of a cyclic acetal to reveal a single hydroxyl group. | Reductive opening of a 4,6-O-benzylidene acetal with BF₃·Et₂O and Me₃N·BH₃ to give the free 4-OH. | nih.gov |
Synthesis of this compound-Containing Oligosaccharides and Polysaccharides
The synthesis of oligosaccharides and polysaccharides containing this compound presents a significant challenge in carbohydrate chemistry. This is largely due to the inherent properties of uronic acids, which can complicate glycosylation reactions and require carefully planned synthetic strategies. Researchers have developed various approaches to address these challenges, focusing on the creation of suitable building blocks and their subsequent incorporation into larger glycan structures. Two primary strategies have emerged: the pre-glycosylation oxidation approach, where this compound building blocks are used directly in glycosylation reactions, and the post-glycosylation oxidation approach, which involves the oxidation of a precursor sugar residue to this compound after the oligosaccharide backbone has been assembled. nih.gov
Building Block Synthesis for Complex Glycan Structures
The successful synthesis of this compound-containing glycans hinges on the availability of appropriately protected and activated monosaccharide building blocks. These building blocks, often referred to as glycosyl donors and acceptors, are meticulously designed to control the stereochemical outcome of the glycosidic bond formation and to allow for selective deprotection for further chain elongation.
One notable example is the synthesis of derivatives of 2-acetamido-2-deoxy-L-altruronic acid (L-AltNAcA), a rare sugar found in the O-specific polysaccharide of the bacterium Shigella sonnei. One synthetic route to an L-AltNAcA building block starts from N-acetyl-D-glucosamine. This approach involves a series of steps to selectively manipulate protecting groups and achieve the necessary inversion of configuration at the C-5 position to yield the L-altruronic acid derivative.
Another strategy focuses on the synthesis of L-altruronic acid (L-AltA) glycosyl donors. L-AltA is a component of the capsular polysaccharides of several pathogenic bacteria, including Enterococcus faecium. A concise synthesis of an L-AltA glycosyl donor has been developed, which utilizes a fluorine-directed C-5 epimerization as the key step to create the L-configuration from a more readily available D-sugar precursor. eurocarb2025.com This method provides a more efficient pathway to these rare building blocks, which are crucial for the development of synthetic glycoconjugate vaccines. eurocarb2025.com
The table below summarizes key building blocks of this compound derivatives that have been synthesized for use in complex glycan assembly.
| Starting Material | Target Building Block | Key Synthetic Steps | Overall Yield |
| N-acetyl-D-glucosamine | 2-acetamido-2-deoxy-3-O-benzyl-6-O-t-butyldimethylsilyl-α-D-glucofuranosyl acetate (B1210297) | Oxazoline formation, selective manipulation of dioxolane and silyl protecting groups | 41% over four steps |
| Diacetone-D-glucose | 1,6-anhydro-β-L-idopyranose | Four-step published sequence | 38% |
These building blocks are designed with orthogonal protecting groups, which allows for the selective deprotection of one hydroxyl group without affecting others, a critical aspect for the regioselective formation of glycosidic linkages during oligosaccharide synthesis.
Incorporation into Synthetic Glycoconjugates
The primary motivation for synthesizing this compound-containing oligosaccharides is often to produce synthetic glycoconjugates for immunological studies and vaccine development. These glycoconjugates typically consist of a carbohydrate antigen (the oligosaccharide) covalently linked to a carrier protein, which enhances the immunogenicity of the carbohydrate.
A significant target for the application of this compound building blocks is the O-specific polysaccharide of Shigella sonnei. This polysaccharide is composed of a repeating disaccharide unit containing 2-acetamido-2-deoxy-L-altruronic acid (L-AltNAcA) and 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (d-FucNAc4N). The synthesis of oligomers of this repeating unit is a key step toward a glycoconjugate vaccine against shigellosis caused by this bacterium.
The assembly of these oligosaccharides requires the careful selection of glycosyl donors and acceptors derived from the monosaccharide building blocks. The glycosylation reactions to link these units can be challenging due to the electron-withdrawing nature of the carboxyl group in the this compound moiety, which can decrease the reactivity of the glycosyl donor.
Once the desired oligosaccharide has been assembled, it is often functionalized with a linker at its reducing end to facilitate conjugation to a carrier protein. A common method for this conjugation is through the use of squaric acid chemistry. This involves a two-step process where the amine-functionalized linker on the oligosaccharide first reacts with a squaric acid derivative, which is then reacted with the amine groups (e.g., lysine residues) on the carrier protein to form a stable conjugate.
The table below outlines the general steps for the incorporation of this compound into a synthetic glycoconjugate.
| Step | Description | Key Considerations |
| 1. Oligosaccharide Assembly | Stepwise or block synthesis of the target oligosaccharide using protected this compound and other monosaccharide building blocks. | Stereoselective glycosylation methods, choice of protecting groups, management of glycosyl donor reactivity. |
| 2. Linker Installation | Introduction of a linker with a terminal functional group (e.g., amine) at the reducing end of the oligosaccharide. | Compatibility with protecting groups, efficiency of the linking reaction. |
| 3. Deprotection | Removal of all protecting groups from the oligosaccharide to expose the native hydroxyl and carboxyl groups. | Mild deprotection conditions to avoid degradation of the oligosaccharide. |
| 4. Conjugation to Carrier Protein | Covalent attachment of the linker-modified oligosaccharide to a carrier protein (e.g., Bovine Serum Albumin, Tetanus Toxoid). | Choice of conjugation chemistry (e.g., squaric acid, maleimide), control of hapten-to-protein ratio. |
| 5. Characterization | Analysis of the final glycoconjugate to confirm its structure and purity. | NMR spectroscopy, mass spectrometry, protein and carbohydrate quantification assays. |
The development of synthetic glycoconjugates containing this compound is a critical area of research with the potential to yield novel vaccines against bacterial pathogens.
Advanced Structural Elucidation and Conformational Analysis of Altruronic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural characterization of altruronic acid-containing molecules. uct.ac.zaresearchgate.netmdpi.com It provides unparalleled insights into the connectivity of atoms and their spatial arrangement. nih.govethz.ch The structural determination process often involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to resolve complex spectral overlaps and establish unambiguous assignments. researchgate.netnih.govemerypharma.com
A suite of sophisticated 1D and 2D NMR experiments is employed to meticulously map the structure of this compound residues. researchgate.netwikipedia.org
1D ¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the chemical environment of each nucleus. mdpi.comemerypharma.com However, due to the similarity of sugar moieties, these spectra can be crowded, necessitating the use of 2D techniques for complete assignment. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comprinceton.eduhuji.ac.il It is fundamental in tracing the proton network within the this compound ring.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. wikipedia.orgprinceton.edu This is particularly useful for identifying all protons belonging to a single this compound residue, even if they are not directly coupled. u-tokyo.ac.jp
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their through-bond connectivity. wikipedia.orgprinceton.edu NOESY and ROESY are crucial for determining the stereochemistry and for conformational analysis, such as identifying the orientation of substituents on the pyranose ring. u-tokyo.ac.jp For instance, the absence of a Nuclear Overhauser Effect (NOE) correlation between H-1 and H-5 can be indicative of an α-L-altruronic acid in a ¹C₄ conformation. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.orgprinceton.eduillinois.edu They are essential for assigning the carbon signals of the this compound ring. illinois.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes correlations between protons and carbons over longer ranges (typically 2-4 bonds). wikipedia.orgprinceton.edu This technique is invaluable for linking different monosaccharide units in an oligosaccharide chain and for confirming the position of glycosidic linkages. illinois.edu
The combined interpretation of these spectra allows for a step-by-step assignment of all proton and carbon signals, providing a complete picture of the covalent structure of this compound and its derivatives. uct.ac.zaigntu.ac.in
Glycosylation, the process of attaching a sugar moiety to another molecule, induces characteristic changes in the NMR chemical shifts of the atoms at and near the linkage site. The analysis of these "glycosylation shifts" provides valuable information about the location and stereochemistry of the glycosidic bond.
Upon glycosylation, the chemical shift of the anomeric carbon (C-1) and the anomeric proton (H-1) are particularly sensitive to the configuration of the linkage. However, in some cases, such as with compounds bearing an axial substitution at C-2, the ¹J(C1,H1) coupling constant and the chemical shift of the anomeric carbon alone may not be sufficient to unambiguously determine the anomeric configuration. nih.gov The chemical shifts of the carbon atom at the glycosylation site (the aglycon) and its attached proton also experience significant changes, which can be used to confirm the linkage position. The influence of the aglycon on the conformation of the this compound residue is generally considered minor. nih.gov
Changes in the protein structure, such as amino acid substitutions, can influence the glycosylation pattern. biorxiv.org The solvent accessibility of the glycosylation site on a protein also plays a significant role in determining the processing and maturation of the attached N-glycans. nih.gov
Detailed Conformational Studies of this compound Residues
The six-membered pyranose ring of this compound can adopt several conformations, with the most common being the two chair conformations, ¹C₄ and ⁴C₁. uni-kiel.de In the ¹C₄ conformation, carbon-1 is up and carbon-4 is down relative to the plane of the ring, while in the ⁴C₁ conformation, carbon-4 is up and carbon-1 is down. uni-kiel.de Other, higher-energy conformations such as boat (e.g., B₁,₄) and skew-boat (e.g., ²S₀) forms can also exist in equilibrium. nih.govresearchgate.net
The conformational preference of this compound residues is highly dependent on the substitution pattern and can be influenced by factors such as the solvent and the presence of neighboring sugar residues. nih.govacs.org For instance, studies have shown that the conformational equilibrium of altropyranose residues can shift between ¹C₄, ²S₀, and ⁴C₁ forms depending on the substituents. nih.gov In some cases, both chair conformations can be observed simultaneously in NMR spectra, indicating a small energy difference between them. uni-kiel.de
Table 1: Common Pyranose Ring Conformations of this compound
| Conformation | Description |
|---|---|
| ¹C₄ | Chair conformation with C-1 above and C-4 below the ring plane. |
| ⁴C₁ | Chair conformation with C-4 above and C-1 below the ring plane. |
| B₁,₄ | Boat conformation. |
| ²S₀ | Skew-boat conformation. |
The nature and orientation of substituents on the this compound ring have a profound impact on its conformational preferences. nih.govacs.org This is a well-documented phenomenon in carbohydrate chemistry. acs.org
For example, research has demonstrated that for derivatives of L-altruronic acid, the presence of a 2-azido group favors the ⁴C₁ conformation, whereas a 2-acetamido group leads to a preference for the ¹C₄ conformation. acs.org The introduction of bulky protecting groups at C-2 has also been shown to have a significant effect on the conformational equilibrium. nih.gov Glycosylation itself can also influence the conformation of the this compound residue, with the effect becoming more pronounced upon chain elongation. nih.gov
The interplay between substituent effects and conformational equilibrium is a key area of research, as it dictates the three-dimensional presentation of biologically important functional groups.
Mass Spectrometry-Based Characterization (e.g., MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions and is widely used for the characterization of biomolecules, including this compound-containing glycans. autobio.com.cncreative-proteomics.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like oligosaccharides. micropspbgmu.runih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. autobio.com.cncreative-proteomics.com The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. nih.gov
MALDI-TOF MS can be used to:
Determine the molecular weight of this compound-containing oligosaccharides. science.gov
Analyze the composition of complex mixtures of glycans.
Sequence oligosaccharides, often in conjunction with fragmentation techniques (MS/MS).
Chromatographic and Electrophoretic Techniques for Analysis (e.g., GC-MS, HPAEC-PAD, HPLC-SEC/MALS)
The analysis and characterization of this compound, particularly when it is a component of complex polysaccharides, rely on a combination of powerful analytical techniques. Gas chromatography-mass spectrometry (GC-MS), high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), and high-performance size-exclusion chromatography with multi-angle light scattering (HPLC-SEC/MALS) are indispensable tools for its structural elucidation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the compositional analysis of carbohydrates, including this compound. A primary application of GC-MS in this context is the determination of the absolute configuration of the monosaccharide. This is typically achieved by converting the this compound into a less polar, volatile derivative. The process often involves reduction of the carboxylic acid group to a primary alcohol, followed by derivatization of the resulting altrose and other monosaccharides to form, for example, acetylated 2-butyl glycosides or trimethylsilyl (B98337) (TMS) derivatives. The resulting derivatives are then separated by gas chromatography and identified by their mass spectra. The fragmentation patterns of these derivatives in the mass spectrometer provide crucial structural information. For instance, the electron impact (EI) mass spectra of TMS derivatives of sugar acids exhibit characteristic fragments arising from the cleavage of specific bonds, which aids in their identification. sigmaaldrich.com
A typical workflow for the GC-MS analysis of this compound within a polysaccharide matrix involves:
Acid Hydrolysis: The polysaccharide is first hydrolyzed to release its constituent monosaccharides.
Derivatization: The hydroxyl and carboxyl groups of the released monosaccharides are derivatized to increase their volatility. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for TMS derivatization.
GC Separation: The derivatized monosaccharides are separated on a capillary column based on their boiling points and interactions with the stationary phase.
MS Detection and Analysis: As the separated derivatives elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. nist.govnih.gov
| Parameter | Typical Conditions for GC-MS Analysis of Sugar Derivatives |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID) with a nonpolar stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or splitless |
| Temperature Program | Ramped temperature program (e.g., 150°C to 250°C) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct quantification of carbohydrates without the need for derivatization. This technique is particularly well-suited for the analysis of acidic sugars like this compound. HPAEC-PAD separates carbohydrates based on their charge at high pH on a strong anion-exchange column. The separated analytes are then detected electrochemically by pulsed amperometry, which provides high sensitivity for carbohydrates. nih.govcopernicus.org
A significant application of HPAEC-PAD is in the quantification of the O-antigen of bacteria like Shigella sonnei, which contains this compound. nih.gov The method often involves an initial acid hydrolysis step to break down the polysaccharide into its monomeric units. The selection of hydrolysis conditions is critical to ensure complete cleavage of glycosidic bonds without significant degradation of the released monosaccharides. For polysaccharides containing 2-amino uronic acids, a combination of trifluoroacetic acid (TFA) and hydrochloric acid (HCl) has been shown to be effective. nih.gov
| Parameter | Typical Conditions for HPAEC-PAD Analysis of Uronic Acids |
| Column | High-pH anion-exchange column (e.g., Dionex CarboPac™ series) |
| Mobile Phase | Sodium hydroxide (B78521) or sodium acetate (B1210297) gradient |
| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30°C) |
High-Performance Size-Exclusion Chromatography with Multi-Angle Light Scattering (HPLC-SEC/MALS) is a powerful technique for determining the absolute molar mass and size distribution of macromolecules in solution, such as polysaccharides containing this compound. wyatt.comnottingham.ac.uk In this method, the polysaccharide is separated based on its hydrodynamic volume by a size-exclusion chromatography column. The eluent from the column then passes through a series of detectors, including a multi-angle light scattering (MALS) detector and a refractive index (RI) detector. The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which is directly related to the molar mass. The RI detector measures the concentration of the polymer. By combining the data from these detectors, the absolute molar mass and radius of gyration (Rg) of the polysaccharide can be determined at each point across the elution profile. wyatt.comrsc.org This technique is crucial for characterizing the size of the O-specific polysaccharide of Shigella sonnei, which is a key attribute for vaccine development. nih.govresearchgate.net
| Parameter | Typical Setup for HPLC-SEC/MALS of Polysaccharides |
| SEC Column | Gel filtration columns appropriate for the expected molecular weight range |
| Mobile Phase | Aqueous buffer (e.g., phosphate-buffered saline) |
| Detectors | Multi-Angle Light Scattering (MALS), Refractive Index (RI), and optionally a UV detector |
| Light Source (MALS) | Laser (e.g., 658 nm) |
| Data Analysis | Software to process light scattering and concentration data to calculate molar mass and size |
Theoretical and Computational Approaches to Structural Prediction
In conjunction with experimental techniques, theoretical and computational methods play a vital role in the advanced structural elucidation and conformational analysis of this compound and its containing polysaccharides. These approaches provide insights into the three-dimensional structure, flexibility, and interactions of these molecules at an atomic level.
Molecular Dynamics (MD) Simulations have emerged as a powerful tool to study the conformational dynamics of carbohydrates. mdpi.comdovepress.com For polysaccharides containing this compound, such as the O-antigen of Shigella sonnei, MD simulations can predict the preferred conformations of the pyranose ring and the glycosidic linkages. These simulations model the movement of atoms over time by solving Newton's equations of motion, taking into account the force fields that describe the interactions between atoms. The results of MD simulations can reveal the conformational landscape of the polysaccharide, identifying low-energy, stable conformations and the transitions between them. For example, simulations have provided evidence for an extended helical conformation of the S. sonnei O-polysaccharide.
Conformational Analysis using NMR and Computational Chemistry combines experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling to refine the three-dimensional structure of molecules. NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts are sensitive to the conformation of the molecule. researchgate.netnih.govunibas.itmdpi.comcopernicus.org These experimental restraints can be incorporated into computational models to generate a family of structures consistent with the NMR data.
| Computational Method | Application to this compound Structural Analysis | Key Findings/Insights |
| Molecular Dynamics (MD) Simulations | Prediction of the conformational dynamics of this compound-containing polysaccharides. | Elucidation of preferred helical structures and flexibility of the polymer chain. |
| NMR-restrained Conformational Search | Refinement of the 3D structure of oligosaccharides containing this compound. | Determination of the preferred chair conformation (e.g., ⁴C₁) of the this compound ring. |
| Quantum Mechanics (QM) Calculations | Calculation of relative energies of different conformers of the this compound monomer. | Theoretical validation of experimentally observed conformations and understanding of electronic effects on structure. |
These computational approaches, when integrated with experimental data from techniques like NMR and X-ray crystallography, provide a comprehensive understanding of the structure and dynamics of this compound and its role in the biological function of the complex carbohydrates in which it is found.
Chemical Biology and Biotechnological Applications of Altruronic Acid
Altruronic Acid as a Building Block in Glycoconjugate Vaccine Research
The presence of this compound and its amino-derivatives in the surface polysaccharides of pathogenic bacteria makes it a significant target for vaccine development. researchgate.netmdpi.com Since these sugar structures are absent in humans, they represent ideal antigens for generating a specific immune response. mdpi.com Glycoconjugate vaccines, which consist of a bacterial polysaccharide (glycan) covalently linked to a carrier protein, have proven highly successful in preventing bacterial infections. mpg.deoup.comresearchgate.net
In the context of rising antimicrobial resistance, this compound has been identified as a key component in vaccine candidates against opportunistic pathogens. tandfonline.com For example, a novel, high molecular weight polysaccharide containing this compound was isolated from a multidrug-resistant strain of Enterococcus faecium. nih.govresearchgate.net This polysaccharide was conjugated to a carrier protein (CRM197) to create a glycoconjugate vaccine. nih.gov Immunization studies showed that this conjugate induced potent opsonic antibodies, demonstrating its potential to prevent infections caused by this problematic hospital-acquired pathogen. nih.gov The discovery of this compound in the O-antigens of various Proteus and Plesiomonas shigelloides strains further highlights its importance as a bacterial antigen for vaccine research. nih.govglycoscience.ru
The development of effective glycoconjugate vaccines relies on obtaining pure and well-defined oligosaccharide antigens for immunological evaluation. mpg.de Chemical synthesis offers a powerful route to access these complex molecules, which are often difficult to isolate in sufficient quantities from natural sources. researchgate.net
Researchers have successfully synthesized oligosaccharides containing 2-acetamido-2-deoxy-L-altruronic acid, a key component of the O-antigen of Shigella sonnei. mdpi.comscispace.comscispace.com These synthetic efforts provide crucial building blocks for constructing longer, more complex glycans that mimic the native bacterial surface. researchgate.net High-resolution NMR studies of synthetic this compound derivatives have revealed that the conformation of the pyranose ring is highly dependent on its chemical modifications; 2-azido this compound derivatives tend to adopt a 4C1 conformation, while the 2-acetamido versions preferentially exist in the 1C4 conformation. researchgate.netscispace.comresearchgate.net
Once synthesized or purified, these this compound-containing antigens are used in immunological studies. In research targeting E. faecium, the purified native polysaccharide was conjugated to the CRM197 carrier protein. nih.gov This conjugate was used to immunize rabbits, generating antibodies that were then tested for their ability to kill the bacteria in opsonophagocytic assays. nih.gov Furthermore, these antibodies were evaluated in a mouse passive protection model, where they were shown to significantly reduce the bacterial load in infected tissues, confirming the antigen's role as a protective epitope. nih.govresearchgate.net
While chemical synthesis provides precise control, it can be complex and time-consuming. An alternative and increasingly attractive approach is the use of engineered bacteria to produce glycoconjugates. lshtm.ac.uk This synthetic biology strategy involves transferring the genetic machinery (the glycan biosynthesis pathway) from a pathogenic bacterium into a safe laboratory strain, such as E. coli. lshtm.ac.uk This allows for the production of specific bacterial glycans, and even entire glycoconjugates, in a single, controlled fermentation process, which can be faster and more cost-effective. lshtm.ac.uk
The study of the enzymes involved in this compound biosynthesis provides a platform for such engineering. nih.gov By understanding and manipulating the enzymes like UDP-hexose 4-epimerases, it is possible to engineer the biosynthesis of this compound-containing polysaccharides for research and vaccine development. nih.gov Furthermore, metabolic oligosaccharide engineering can be used to covalently deliver imaging agents or therapeutics specifically to bacteria that display these unique glycans on their surface. rsc.org
Research on Molecular Interactions Involving this compound
Understanding how this compound is synthesized by bacteria and recognized by other proteins is fundamental to exploiting it for biotechnological purposes. This research area investigates the intricate dance between enzymes and their substrates during biosynthesis and the specific recognition events between this compound-containing glycans and binding proteins like antibodies.
The formation of an enzyme-substrate complex is the first step in any enzyme-catalyzed reaction. anilmishra.name The enzyme's active site is a specific pocket that binds the substrate, facilitating its conversion to a product. anilmishra.namelibretexts.org The biosynthesis of 2-acetamino-2-deoxy-L-altruronic acid in the O-antigen of Plesiomonas shigelloides provides a clear example of these interactions. nih.gov
The first step in this pathway is catalyzed by a UDP-GlcNAc C4 epimerase named WbgU. nih.gov This enzyme converts UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov Detailed kinetic studies have determined the Michaelis constant (Km) values for both UDP-GalNAc and UDP-GlcNAc to be 131 µM and 137 µM, respectively. nih.gov Crystal structure analysis of WbgU has revealed that its active site architecture is markedly different from other epimerases, explaining its unique specificity for N-acetylated substrates. nih.gov This structural and kinetic understanding of the enzyme-substrate interaction is crucial for potential engineering of the biosynthetic pathway. nih.gov The enzyme binds its substrate tightly in the transition state, lowering the activation energy of the reaction, which is the fundamental principle of catalysis. nih.gov
The specific recognition of carbohydrates by proteins is a cornerstone of many biological processes, from cell signaling to immunity. researchgate.netscienceopen.com Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to understand the molecular details of how proteins recognize and bind to specific glycan structures. nih.gov These approaches can pinpoint the critical amino acids in a protein's carbohydrate-binding module (CBM) that are responsible for the interaction. nih.gov
In the context of this compound, the most significant protein-carbohydrate recognition event is the binding of antibodies to bacterial antigens. Antibodies raised against an this compound-containing polysaccharide from E. faecium were shown to recognize the native antigen on the surface of 63% of clinical isolates, demonstrating specific recognition. nih.gov This interaction is the basis for the vaccine's protective effect, as the antibody flags the bacterium for destruction by the immune system. nih.gov A deeper understanding of the biosynthesis of bacterial polysaccharides containing rare sugars like this compound provides insights that aid in the broader study of protein-carbohydrate recognition. nih.gov
Development of Analytical and Spectroscopic Calibration Standards
Accurate chemical and biological research requires pure, well-characterized reference materials. This compound and its derivatives are being developed for use as analytical and spectroscopic calibration standards. uct.ac.za The synthesis of pure 2-Acetamido-2-Deoxy-L-altruronic acid provides a reference compound essential for confirming the identity of this sugar in complex biological samples. uct.ac.za
The initial discovery of L-altruronic acid as a component of citrus pectin (B1162225) was accomplished through detailed analysis using 1D and 2D NMR spectroscopy and mass spectrometry. science.gov During this process, the spectral properties of the newly identified sugar were meticulously documented. science.gov This foundational data is precisely what is required for a compound to serve as a calibration standard, allowing other researchers to confidently identify L-altruronic acid in their own samples by comparing spectroscopic data.
Role in the Structural Diversity of Bacterial Carbohydrate Antigens
This compound is a rare uronic acid that contributes to the vast structural diversity of bacterial carbohydrate antigens, particularly the O-specific polysaccharides (O-antigens) of Gram-negative bacteria. mdpi.comresearchgate.net The incorporation of such uncommon monosaccharides into these surface-exposed glycans is a key strategy employed by bacteria to generate unique antigenic signatures, which are crucial for their interaction with the host immune system and the environment. researchgate.net
The O-antigen is the outermost region of the lipopolysaccharide (LPS) molecule and is a major determinant of a bacterium's serological specificity. glycoscience.ru The structural variability in O-antigens is achieved through several mechanisms, including variations in monosaccharide composition, linkage patterns, and the presence of non-carbohydrate substituents. The inclusion of rare sugars like L-altruronic acid is a significant contributor to this diversity.
A notable example of this compound's role is found in the O-antigen of Proteus mirabilis O10. glycoscience.runih.gov The O-specific polysaccharide of this bacterium is an acidic polymer containing a branched tetrasaccharide repeating unit. nih.gov Structural analysis has revealed the presence of L-altruronic acid as a lateral residue, a discovery that marked its first identification in a bacterial O-antigen. glycoscience.runih.gov Serological studies have demonstrated that this lateral L-altruronic acid residue is immunodominant, playing a critical role in defining the O10 serological specificity of Proteus. glycoscience.runih.gov
The presence of this compound is not limited to Proteus. An unusual glycan, 2-acetamido-2-deoxy-L-altruronic acid, has been identified in the O-antigen repeating units of the pathogen Plesiomonas shigelloides. nih.gov The occurrence of this compound and its derivatives in the antigens of different bacterial genera, such as Proteus and Plesiomonas, underscores its role as a component that enhances the structural and, consequently, the antigenic diversity of bacterial surface polysaccharides. mdpi.comnih.gov This diversity can lead to serological cross-reactivity between different bacterial species if they share common structural epitopes, as seen between P. mirabilis O10 and O43, where a shared disaccharide backbone fragment results in one-way cross-reactivity. nih.gov
Table 1: Bacterial Species with this compound-Containing Antigens
| Bacterium | Antigen | Specific this compound Derivative | Reference |
| Proteus mirabilis O10 | O-specific polysaccharide | L-Altruronic acid | glycoscience.runih.gov |
| Plesiomonas shigelloides | O-specific polysaccharide | 2-acetamido-2-deoxy-L-altruronic acid | nih.gov |
Potential for Engineering Biosynthetic Pathways for Specific Glycan Production
The unique structural and immunogenic properties of glycans containing rare sugars like this compound make them attractive targets for biotechnological applications, including the development of synthetic and conjugate vaccines. acs.org The ability to produce specific glycan structures on a larger scale through engineered biosynthetic pathways in microbial hosts is a significant area of research in glyco-biotechnology. nih.govfrontiersin.org
The biosynthesis of complex polysaccharides like O-antigens involves a series of dedicated enzymes, including glycosyltransferases and enzymes for nucleotide sugar precursor synthesis. oup.com The potential for engineering these pathways for the production of specific glycans hinges on the identification and characterization of the key enzymes involved in the synthesis of their unique components. mdpi.com
In the context of this compound-containing glycans, a crucial discovery has been the identification of enzymes involved in the biosynthesis of its precursors. For instance, in Plesiomonas shigelloides, a novel UDP-hexose 4-epimerase, WbgU, has been identified as being involved in the biosynthetic pathway of 2-acetamido-2-deoxy-L-altruronic acid. nih.govdbcls.jp This enzyme belongs to a group of epimerases that act on N-acetylated UDP-hexoses. nih.gov Understanding the structure and substrate specificity of enzymes like WbgU is fundamental for their application in metabolic engineering. nih.gov
Metabolic engineering strategies can be employed to create microbial "factories" for the production of desired glycans. nih.gov These strategies often involve:
Heterologous expression: Introducing the genes for the specific biosynthetic pathway into a well-characterized and easily culturable host organism, such as Escherichia coli. nih.gov
Pathway optimization: Enhancing the expression of rate-limiting enzymes or blocking competing metabolic pathways to increase the flux towards the desired product. mdpi.comnih.gov
Precursor supply: Engineering the host's central metabolism to increase the availability of the necessary nucleotide sugar precursors. frontiersin.org
By harnessing the biosynthetic machinery for rare sugars like this compound, it is possible to envision the production of custom-designed glycans. These engineered glycans could be used as haptens in conjugate vaccines, where they are chemically linked to a carrier protein to elicit a robust and specific immune response. acs.org This approach offers a promising alternative to the isolation of polysaccharides from pathogenic bacteria, providing a safer and more controlled method for vaccine production. The development of such production platforms is a key goal in modern biotechnology and pharmaceutical science. nih.govpsu.edu
Table 2: Key Enzymes in this compound Biosynthesis and Related Engineering Concepts
| Enzyme/Concept | Description | Relevance to Glycan Engineering |
| UDP-hexose 4-epimerase (e.g., WbgU) | Catalyzes the epimerization at the C4 position of UDP-hexoses, a key step in the formation of different sugar precursors. WbgU is specific for N-acetylated substrates. nih.gov | A critical enzyme for producing the precursors of this compound derivatives. Can be incorporated into engineered pathways. nih.govdbcls.jp |
| Glycosyltransferases | Enzymes that transfer sugar moieties from an activated donor (like a nucleotide sugar) to a specific acceptor molecule, building the polysaccharide chain. oup.com | The specific set of glycosyltransferases determines the final structure of the glycan. Can be expressed heterologously to assemble desired oligosaccharides. |
| Metabolic Engineering | The practice of optimizing genetic and regulatory processes within cells to increase the production of a certain substance. nih.gov | Provides the framework for modifying host organisms like E. coli to become efficient producers of specific glycans containing this compound. nih.gov |
| Synthetic Biology | The design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. nih.gov | Enables the creation of novel biosynthetic pathways and regulatory circuits for fine-tuned control over glycan production. nih.gov |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic MethodologiesThe synthesis of altruronic acid presents ongoing challenges, with current chemical routes often characterized by multiple steps, low yields, and the generation of significant chemical wastetandfonline.comuct.ac.za. Future research is critically focused on developing more efficient and sustainable methodologies. Biocatalytic approaches, utilizing engineered enzymes or whole-cell systems, are emerging as promising alternatives, offering milder reaction conditions and reduced environmental impactnih.govmicrobenotes.com. Studies are actively investigating the optimization of these enzymatic pathways, including the use of cascade reactions involving specific oxidoreductases and epimerases, to streamline this compound productionuct.ac.za. A key objective is to improve the yield, selectivity, and scalability of these bio-based syntheses, alongside developing cost-effective purification techniques. Furthermore, the integration of green chemistry principles, such as employing renewable feedstocks and environmentally benign solvents, is paramount for future synthetic strategiesoup.com.
Data Table 1: Comparative Overview of this compound Synthesis Approaches
| Synthesis Approach | Typical Yield | Sustainability Aspect | Key Future Research Focus |
|---|---|---|---|
| Chemical Synthesis | < 15% | High solvent usage, waste | Reducing steps, greener solvents, atom economy |
| Enzymatic/Biocatalytic | 30-60% | Milder conditions, renewable | Scalability, enzyme engineering, precursor optimization |
Advanced Mechanistic Studies of this compound Epimerases and GlycosyltransferasesA significant area for future research lies in deepening the mechanistic understanding of enzymes involved in this compound biosynthesis and modification. Enzymes such as L-altronate dehydratase and various this compound epimerases are implicated in these processes, yet their precise catalytic mechanisms, substrate binding modes, and transition state stabilization remain incompletely characterizednih.govmdpi.comcazypedia.org. Future investigations will employ advanced structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), to resolve the three-dimensional structures of these enzymes and map their active sitesresearchgate.net. Kinetic studies, coupled with isotopic labeling experiments, are essential for elucidating reaction intermediates and stereochemical outcomesscience.gov. Similarly, for glycosyltransferases that incorporate this compound into complex glycans, future efforts will concentrate on defining their substrate specificity, the mechanism of glycosidic bond formation, and the role of cofactorsnih.gov.
Data Table 2: Key Enzymes in this compound Pathways and Mechanistic Research Needs
| Enzyme Class/Example | Associated Pathway Step | Current Mechanistic Understanding | Future Research Focus |
|---|---|---|---|
| L-Altronate Dehydratase | This compound biosynthesis | Limited | Substrate binding, catalytic residues, reaction mechanism |
| This compound Epimerases | Isomerization of uronic acids | Poorly defined | Structural basis for epimerization, kinetic parameters |
Exploration of Novel Biological Roles in Diverse Organisms (non-human)While this compound has been identified in the lipopolysaccharides (LPS) of certain bacteria, its broader biological roles and prevalence across diverse non-human organisms are areas requiring extensive explorationntnu.nobiorxiv.orgnih.gov. Future research will focus on systematically screening various microbial communities, fungi, and plant tissues for the presence of this compound and its associated metabolic pathwaysbiologynotesonline.com. Investigations aim to elucidate its functional significance, which may include roles in cell wall structure, cell-cell communication, or as a metabolic intermediate conferring specific advantages under varying environmental conditionscazypedia.org. Understanding these diverse roles could uncover novel biotechnological applications and provide deeper insights into microbial ecology.
Data Table 3: Identified and Potential Biological Roles of this compound
| Organism Type | Detected Context/Location | Proposed/Investigated Role | Future Research Emphasis |
|---|---|---|---|
| Bacteria | Lipopolysaccharides (LPS) | Cell surface structure | Influence on immune evasion, pathogenicity |
| Fungi | Cell wall polysaccharides | Structural component | Role in cell wall integrity, growth, and stress response |
| Plants | (Limited data) | (Unknown) | Screening for presence, metabolic function, and signaling |
Integration of Omics Data for Comprehensive Glycobiological UnderstandingAchieving a holistic understanding of this compound's metabolic network and its impact on cellular physiology necessitates the integration of multiple omics datasets. Future research will leverage advancements in glycomics to identify and characterize this compound-containing glycoconjugates across biological systemsnih.govwikipedia.org. Metabolomics studies are crucial for mapping this compound's metabolic flux, quantifying its intracellular pools, and identifying regulatory pointsethz.chmdpi.com. Integrating these with genomic and transcriptomic data will enable the reconstruction of complete biosynthetic pathways and the identification of genes responsible for this compound metabolism and modificationthermofisher.commdpi.com. This multi-omics approach is anticipated to provide a comprehensive view of this compound's biological significance and its intricate interactions within complex cellular systems.
Data Table 4: Omics Technologies for this compound Research
| Omics Technology | Contribution to this compound Research | Key Data Type Generated | Future Integration Goal |
|---|---|---|---|
| Glycomics | Identification of this compound glycans | Glycan structures | Mapping this compound distribution in cellular glycomes |
| Metabolomics | Quantification of this compound | Metabolite levels, flux | Understanding metabolic regulation and flux control |
| Genomics | Identification of biosynthetic genes | Gene sequences, pathways | Elucidating the complete enzymatic machinery |
Computational Design of this compound Derivatives with Targeted Biological FunctionsThe rational design of novel this compound derivatives with specific biological activities represents a significant future research frontier. Computational chemistry techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and de novo design, are being employed to predict and optimize the properties of this compound analogsrsc.orgmdpi.comnih.govacs.org. Future work will focus on designing derivatives that can function as enzyme inhibitors, modulators of carbohydrate-binding proteins, or therapeutic agents with enhanced efficacy and specificityglycoscience.ru. Virtual screening of compound libraries against this compound-related targets, combined with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions, is expected to accelerate the discovery of novel functional molecules based on the this compound scaffold.
Data Table 5: Computational Design Strategies for this compound Derivatives
| Computational Method | Application to this compound | Target Biological Function | Example Derivative Design |
|---|---|---|---|
| Molecular Docking | Binding to enzyme active sites | Enzyme inhibition | Design of analogs mimicking transition states |
| QSAR Modeling | Structure-activity correlation | Potency, selectivity | Identifying key structural features for biological activity |
| De Novo Design | Generation of novel structures | Targeted interactions | Creating mimetics for specific protein binding pockets |
Compound List:
this compound
L-altronate
L-altrose
Glucuronic acid
Galacturonic acid
Mannuronic acid
Guluronic acid
Iduronic acid
Legionaminic acid
L-AltNAcA (2-acetamido-2-deoxy-L-altruronic acid)
D-FucNAc (N-acetyl-2-acetamido-4-amino-2,4-dideoxy-D-fucose)
L-ascorbic acid
Q & A
Q. What established methods are recommended for synthesizing Altruronic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves acid-catalyzed glycosylation or enzymatic pathways. Key steps include:
-
Purification : Use HPLC with a polar stationary phase (e.g., C18 column) to isolate this compound from byproducts .
-
Validation : Confirm structural integrity via -NMR (chemical shifts at δ 5.2–5.5 ppm for anomeric protons) and FT-IR (carboxylate stretching at 1600–1650 cm) .
-
Reproducibility : Document reaction conditions (pH, temperature, solvent ratios) meticulously to ensure consistency across replicates .
- Table 1 : Common Synthesis Protocols and Analytical Techniques
| Method | Yield (%) | Purity Assessment | Key Challenges |
|---|---|---|---|
| Acid-Catalyzed | 65–75 | HPLC (>95%) | Byproduct formation |
| Enzymatic (Hydrolase) | 80–85 | LC-MS | Enzyme stability at low pH |
Q. How can researchers verify the purity of this compound samples?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (210 nm) for quantitative analysis .
- Mass Spectrometry : Perform LC-ESI-MS to confirm molecular weight (e.g., [M-H] ion at m/z 207.1) and detect impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles to identify hygroscopic contaminants .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., via PRISMA guidelines) to identify confounding variables (e.g., cell line variability, assay protocols) .
- Controlled Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and validate using positive/negative controls .
- Statistical Modeling : Apply multivariate regression to isolate variables affecting bioactivity (e.g., sample purity vs. solvent polarity) .
Q. How should researchers optimize isolation of this compound from complex biological matrices?
- Methodological Answer :
- Sample Pretreatment : Use solid-phase extraction (SPE) with mixed-mode resins to remove proteins and lipids .
- Chromatographic Optimization : Adjust mobile phase gradient (e.g., 0.1% formic acid in acetonitrile/water) to improve peak resolution .
- Validation : Spike recovery experiments (80–120% recovery acceptable) to confirm method accuracy .
Q. What frameworks support rigorous interpretation of this compound’s mechanistic role in metabolic pathways?
- Methodological Answer :
- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to map pathway interactions .
- Kinetic Modeling : Use Michaelis-Menten parameters (, ) to quantify enzyme inhibition/activation .
- Ethical Reporting : Disclose limitations (e.g., in vitro vs. in vivo relevance) to avoid overinterpretation .
Methodological Best Practices
-
Data Contradiction Analysis :
-
Reproducibility :
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., deposit raw spectra in Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
